

Application Note: Analysis of Phosmet Oxon Residue by Gas Chromatography-Tandem Mass Spectrometry

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Compound of Interest

Compound Name: *Phosmet oxon*

Cat. No.: *B1677708*

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Audience: Researchers, scientists, and drug development professionals.

Introduction Phosmet is an organophosphate insecticide used on a variety of crops. Its primary and more toxic metabolite, **phosmet oxon**, can persist as a residue in food products, posing potential health risks. Regulatory bodies worldwide mandate the monitoring of these residues to ensure food safety. This application note details a robust and sensitive method for the quantification of **phosmet oxon** residues in food matrices using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis with gas chromatography-tandem mass spectrometry (GC-MS/MS). This method provides the high selectivity and sensitivity required for trace-level analysis in complex food samples.

Experimental Protocols

Sample Preparation: QuEChERS Extraction and Cleanup

This protocol is based on the widely adopted QuEChERS method, which is effective for multi-residue analysis of pesticides in agricultural products.^{[1][2]}

Materials and Reagents:

- Homogenized sample (e.g., fruits, vegetables)
- Acetonitrile (ACN), pesticide residue grade

- Ultrapure water
- QuEChERS Extraction Salts (e.g., 4 g anhydrous Magnesium Sulfate (MgSO_4), 1 g Sodium Chloride (NaCl), 1 g Trisodium Citrate dihydrate, 0.5 g Disodium Citrate sesquihydrate)[1]
- Dispersive Solid-Phase Extraction (dSPE) sorbents: Primary Secondary Amine (PSA) and C18
- 50 mL and 2 mL centrifuge tubes

Procedure:

- Sample Weighing: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.[2] For dry samples, add 10 mL of ultrapure water and allow the sample to hydrate.[1]
- Extraction: Add 10 mL of acetonitrile to the centrifuge tube.
- Salting Out: Add the QuEChERS extraction salt mixture to the tube. Cap the tube tightly and shake vigorously for 1 minute. Mechanical shakers can be used for consistency.
- First Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes. This step separates the sample solids and water from the acetonitrile layer containing the pesticides.
- Cleanup (dSPE): Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL dSPE tube containing PSA and C18 sorbents. The PSA helps remove organic acids, sugars, and other polar interferences, while C18 removes non-polar interferences like lipids.
- Second Centrifugation: Vortex the dSPE tube for 30 seconds, then centrifuge for 2-3 minutes.
- Final Extract: Carefully collect the supernatant. This final extract is ready for GC-MS/MS analysis. If necessary, filter the extract through a $0.22\ \mu\text{m}$ filter into a GC vial.

Instrumental Analysis: GC-MS/MS

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is the preferred technique for its enhanced sensitivity and selectivity, especially in complex matrices.

Table 1: Gas Chromatography (GC) Parameters

Parameter	Value
System	Gas Chromatograph with Tandem Mass Spectrometer
Injection Mode	Splitless (1 µL injection volume)
Injector Temperature	275 °C
Carrier Gas	Helium, constant flow at 0.8 - 1.0 mL/min
Column Type	Capillary column suitable for pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

| Oven Program | Initial 75-80°C, ramp at 20°C/min to 290-320°C, hold for 4.5 min |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

Parameter	Value
Ionization Mode	Electron Ionization (EI)
Ion Source Temp.	275 °C
Acquisition Mode	Multiple Reaction Monitoring (MRM)
Phosmet Oxon (Precursor Ion)	m/z 301.0
Quantifier Transition	m/z 301.0 -> 160.0

| Qualifier Transitions | m/z 301.0 -> 76.0; m/z 301.0 -> 104.0 |

Data Presentation and Method Validation

Method validation is critical to ensure that the analytical results are reliable and meet regulatory guidelines. Key performance parameters are summarized below based on typical results from validated methods.

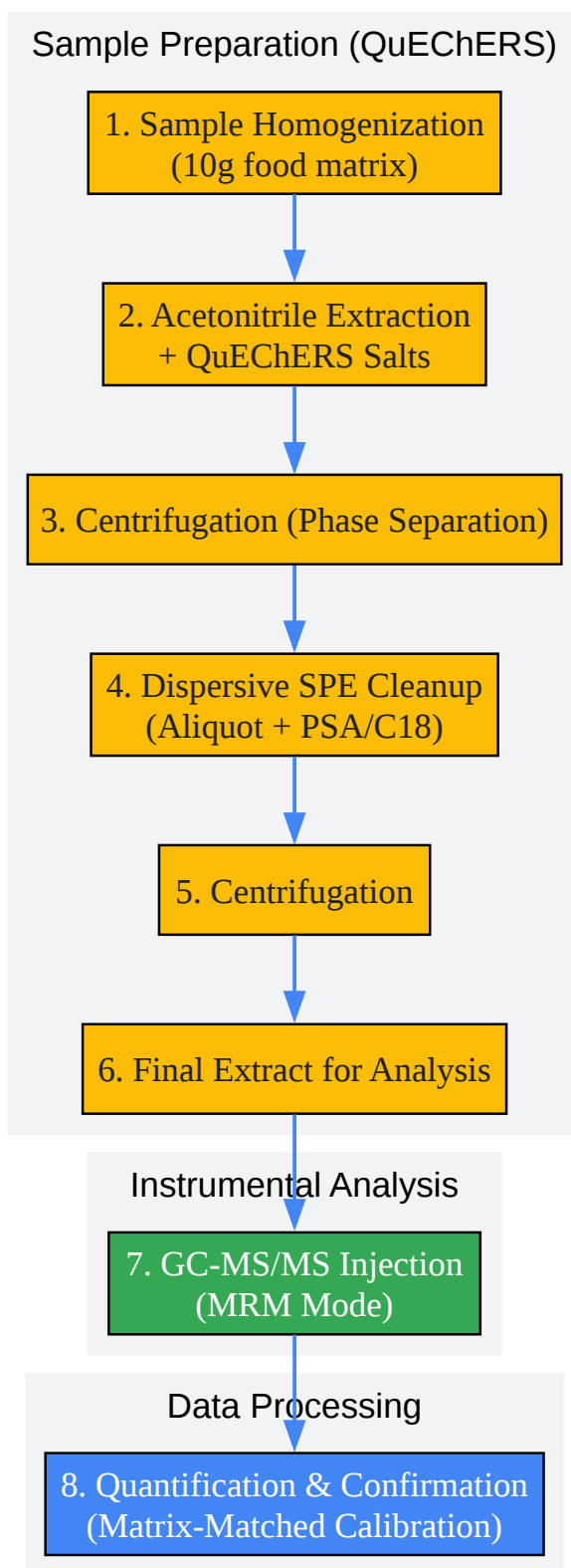
Table 3: Typical Method Validation Performance Data

Parameter	Typical Value / Criteria	Reference
Linearity Range	5 - 100 ng/g (ppb)	
Correlation Coefficient (R^2)	> 0.995	
Limit of Quantification (LOQ)	0.003 - 0.01 mg/kg (ppm)	
Accuracy (Recovery)	80 - 110%	

| Precision (RSD) | < 20% | |

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from sample receipt to final data analysis.



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References

- 1. hpst.cz [hpst.cz]
- 2. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
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